
2-Benzyloxy-4-methoxy-1-nitrobenzene
Overview
Description
2-Benzyloxy-4-methoxy-1-nitrobenzene is a nitroaromatic compound featuring a benzyloxy group at position 2, a methoxy group at position 4, and a nitro group at position 1. This substitution pattern creates distinct electronic and steric effects. Applications may include intermediates in pharmaceuticals or materials science, leveraging its aromatic reactivity and functional group diversity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Benzyloxy-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxybenzyloxybenzene. Various methodologies have been reported, including:
- Nitration : The compound can be synthesized through electrophilic aromatic substitution, where a nitro group is introduced to the aromatic ring under acidic conditions.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
This compound has shown promising biological activities:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in pharmaceuticals .
- Antimycobacterial Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
Pharmaceutical Applications
The compound serves as a synthetic intermediate in the development of various pharmaceutical agents:
- Drug Development : It is utilized in synthesizing more complex molecules that exhibit therapeutic effects, particularly in respiratory diseases. For instance, it has been involved in the synthesis of beta-agonists like formoterol, which are used for asthma treatment .
- Potential Drug Candidates : Its derivatives have been evaluated for their ability to inhibit specific biological targets, such as bromodomain proteins, which are implicated in cancer progression .
Material Science Applications
In addition to its pharmaceutical relevance, this compound finds applications in material science:
- Liquid Crystals : Compounds related to this compound have been explored for their liquid crystal properties, which are useful in display technologies .
Table 1: Summary of Key Studies on this compound
Q & A
Q. Basic: What are the recommended safety protocols for handling 2-Benzyloxy-4-methoxy-1-nitrobenzene in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust is generated .
- Ventilation : Conduct experiments in a fume hood or with local exhaust ventilation to avoid inhalation of vapors or aerosols .
- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize degradation. Label containers with hazard warnings and revision dates .
- Emergency Measures : Install safety showers and eyewash stations nearby. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
A two-step methodology is typically used:
Benzylation of Phenol Derivatives : Protect the hydroxyl group of 4-methoxy-2-nitrophenol using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Nitration Optimization : Introduce the nitro group via electrophilic aromatic substitution using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Table 1: Key Reaction Parameters
Step | Reagents | Temperature | Time | Yield (%) |
---|---|---|---|---|
1 | BnBr, K₂CO₃, DMF | 60°C | 12 h | 70–80 |
2 | HNO₃, H₂SO₄ | 0–5°C | 2 h | 50–60 |
Q. Basic: How can the purity of this compound be accurately determined?
Answer:
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect at 254 nm; expect a retention time of 6.2 min for the target compound. Purity >98% is acceptable for most studies .
- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (CDCl₃, δ 8.2 ppm for aromatic protons, δ 5.1 ppm for benzyloxy -OCH₂Ph) .
- Melting Point : Compare observed mp (e.g., 120–122°C) with literature values to assess crystallinity and impurities .
Q. Advanced: What strategies can resolve contradictions in reported reaction yields involving this compound?
Answer:
- Variable Isolation : Systematically test reaction parameters (e.g., temperature, stoichiometry of HNO₃). For example, excess HNO₃ may lead to byproducts like dinitro derivatives .
- Degradation Analysis : Assess storage conditions; prolonged exposure to light/moisture can hydrolyze the benzyloxy group, reducing yield .
- Replication Studies : Reproduce conflicting experiments with strict controls. Use high-purity solvents (HPLC-grade) to eliminate solvent effects .
Q. Advanced: How can computational methods elucidate the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps. The nitro group’s electron-withdrawing effect reduces electron density at the benzene ring, directing electrophilic attacks to the meta position .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in photochemical applications (e.g., HOMO localized on benzyloxy group, LUMO on nitro group) .
Q. Advanced: What role does the nitro group play in facilitating cycloaddition reactions with this compound?
Answer:
- Diels-Alder Reactions : The nitro group acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene) under thermal conditions (80–100°C) to form six-membered cycloadducts. Monitor regioselectivity via NOESY NMR .
- Michael Additions : The electron-deficient nitro group enables nucleophilic attacks by enolates, forming C–C bonds at the β-position. Use catalytic bases (e.g., DBU) in THF .
Table 2: Cycloaddition Reaction Outcomes
Reaction Type | Conditions | Product Yield (%) | Selectivity |
---|---|---|---|
Diels-Alder | 80°C, toluene, 24 h | 65 | Endo |
Michael | DBU, THF, rt, 6 h | 75 | β-Addition |
Q. Advanced: How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Answer:
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups:
Key Observations :
- Nitro Position : The nitro group at position 1 in the main compound vs. position 4 in 2-ethenyl-1-methoxy-4-nitrobenzene alters electron distribution, affecting electrophilic substitution regioselectivity.
- Functional Groups : The aldehyde in 4-Methoxy-2-nitrobenzaldehyde increases solubility in polar solvents compared to the hydrophobic benzyloxy group in the main compound.
Reactivity and Chemical Behavior
- Electrophilic Substitution: The nitro group in this compound deactivates the ring, directing incoming electrophiles to the meta position relative to itself.
- Reduction : The nitro group in the main compound can be reduced to an amine, whereas the nitrovinyl group in 1-Methoxy-4-(2-nitrovinyl)benzene may undergo conjugate addition or hydrogenation to form secondary amines.
- Nucleophilic Displacement : 4-(Benzyloxy)-1-chloro-2-nitrobenzene exhibits Cl substitution reactivity (e.g., SNAr), while the main compound’s benzyloxy group is more resistant to nucleophilic attack.
Physical Properties and Solubility
- Melting Points : 4-Methoxy-3-nitrobenzoic acid has a high melting point (191–194°C) due to hydrogen bonding, whereas the main compound’s melting point is likely lower due to reduced crystallinity from bulky benzyloxy and methoxy groups.
- Solubility : The aldehyde in 4-Methoxy-2-nitrobenzaldehyde increases aqueous solubility compared to the main compound, which is more soluble in organic solvents like dichloromethane.
Data Tables Summarizing Key Comparisons
Table 1: Functional Group Impact on Reactivity
Table 2: Physical Properties
Compound | Melting Point (°C) | Solubility Profile | Reference |
---|---|---|---|
4-Methoxy-3-nitrobenzoic acid | 191–194 | Polar solvents (H₂O, EtOH) | |
2-Ethenyl-1-methoxy-4-nitrobenzene | Not reported | Organic solvents (EtOAc) |
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-methoxy-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
ZVDKLOLBBLQPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.